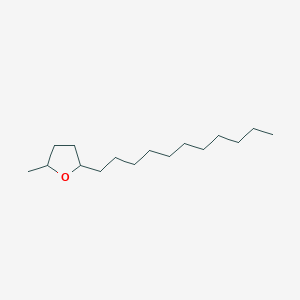

2-Methyl-5-undecyltetrahydrofuran

Descripción

2-Methyl-5-undecyltetrahydrofuran is a tetrahydrofuran derivative characterized by a saturated furan ring with a methyl group at position 2 and a long undecyl (11-carbon) alkyl chain at position 5.

Propiedades

Número CAS |

5410-23-1 |

|---|---|

Fórmula molecular |

C16H32O |

Peso molecular |

240.42 g/mol |

Nombre IUPAC |

2-methyl-5-undecyloxolane |

InChI |

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3 |

Clave InChI |

DBIWLNHZGPZKBX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC1CCC(O1)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: Industrial production of 2-Methyl-5-undecyltetrahydrofuran can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .

Aplicaciones Científicas De Investigación

2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in various organic reactions due to its stability and unique solubility properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The following table summarizes key differences between 2-Methyl-5-undecyltetrahydrofuran and similar furan derivatives:

Key Observations:

Molecular Weight and Lipophilicity: The undecyl chain in 2-Methyl-5-undecyltetrahydrofuran significantly increases its molecular weight (~238.4 g/mol) compared to 5-(Methoxymethyl)furan-2-carbaldehyde (140.14 g/mol) and 2-Acetyl-5-methylfuran (124.14 g/mol). This enhances its lipophilicity, suggesting lower water solubility and higher affinity for nonpolar solvents.

Functional Group Influence :

- The saturated tetrahydrofuran ring in the target compound reduces reactivity compared to unsaturated furans in the analogs, which are prone to electrophilic substitution due to aromaticity .

- The aldehyde group in 5-(Methoxymethyl)furan-2-carbaldehyde makes it more reactive in condensation reactions, whereas the acetyl group in 2-Acetyl-5-methylfuran contributes to its use in flavor chemistry .

Applications :

- Shorter-chain analogs like 2-Acetyl-5-methylfuran are utilized in food chemistry due to their volatility and flavor-enhancing properties . In contrast, the long alkyl chain in 2-Methyl-5-undecyltetrahydrofuran may favor industrial applications (e.g., surfactants) where hydrophobicity and stability are critical.

Research Findings and Trends

Thermal Stability :

Saturated tetrahydrofuran derivatives generally exhibit higher thermal stability than unsaturated furans. This property could make 2-Methyl-5-undecyltetrahydrofuran suitable for high-temperature processes.Solubility and Volatility :

The undecyl chain reduces volatility compared to 2-Acetyl-5-methylfuran, which has a boiling point of ~175°C (estimated via Kovats' RI data in gas chromatography) .Synthetic Challenges : Introducing a long alkyl chain (undecyl) into the tetrahydrofuran ring may require specialized synthetic routes, such as Grignard reactions or hydroalkylation, unlike the simpler acetylation or methoxymethylation used for the analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.